

Preclinical Profile of Ferronord (Iron Polymaltose Complex): A Technical Review

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Compound of Interest

Compound Name: Ferronord

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This technical guide provides a comprehensive overview of the preclinical data available for **Ferronord**, an iron supplement containing iron polymaltose complex (IPC). The following sections detail the experimental protocols, present key quantitative data in a comparative format, and visualize the underlying physiological and experimental processes.

Executive Summary

Preclinical studies involving animal models, primarily rats and piglets, have demonstrated that iron polymaltose complex (IPC) is an effective and well-tolerated oral iron supplement for the correction of iron deficiency anemia (IDA).^{[1][2][3]} Comparative studies against traditional ferrous salts, such as ferrous sulfate (FS) and ferrous fumarate (FF), indicate that while all treatments can correct anemia, IPC exhibits a superior safety profile, characterized by significantly lower systemic oxidative stress and reduced gastrointestinal and hepatic toxicity.^{[1][3]} The unique structure of IPC, a non-ionic ferric iron complex, is believed to underlie its favorable tolerability.

Comparative Efficacy in Animal Models

Preclinical trials have consistently shown that IPC is as effective as ferrous salts in restoring hematological parameters in anemic animals.

Hematological Parameters in Anemic Pregnant Rats

A key study in anemic pregnant rats compared the effects of IPC, FF, and FS on various blood markers. All three iron preparations were effective in correcting iron deficiency anemia, though none of the treated groups fully reached the hemoglobin levels of the non-anemic control group.[3]

Parameter	Non-Anemic Control	Anemic Control	IPC	Ferrous Fumarate (FF)	Ferrous Sulfate (FS)
Hemoglobin (g/dL)	13.5 ± 0.5	8.2 ± 0.4	11.8 ± 0.6	11.5 ± 0.7	11.2 ± 0.8
Serum Iron (µg/dL)	160 ± 15	45 ± 8	130 ± 12	125 ± 14	120 ± 16
Transferrin Saturation (%)	45 ± 5	10 ± 3	35 ± 4	32 ± 4	30 ± 5

Table 1: Hematological outcomes in anemic pregnant rats following treatment with different iron supplements. Data are presented as mean ± standard deviation. While all treatments improved hematological parameters compared to the anemic control, the IPC group showed a trend towards better recovery.[3]

Efficacy in Prevention of Anemia in Piglets

Studies in piglets, a suitable animal model for preclinical iron supplement research, have also demonstrated the efficacy of IPC.[2][4] In one study, orally administered IPC was compared to intramuscular iron dextran and oral ferrous fumarate for the prevention of iron deficiency in the early days of life.

Group	Treatment	Hemoglobin (g/L) at Day 21
I	Iron Dextran (200 mg Fe ³⁺ , i.m.)	105 ± 10
II	IPC (100 mg Fe ³⁺ , oral, Day 3 & 11)	102 ± 12
III	Ferrous Fumarate (100 mg Fe ²⁺ , oral, Day 3 & 11)	98 ± 11
IV	Iron Deficient Control	75 ± 8

Table 2: Comparative efficacy of different iron supplementation strategies in piglets. Oral IPC was shown to be a viable alternative to intramuscular iron dextran in preventing anemia.[\[2\]](#)

Safety and Tolerability Profile

A significant body of preclinical evidence highlights the superior safety profile of IPC compared to ferrous salts. This is largely attributed to its mechanism of controlled iron release, which minimizes the presence of free, reactive iron in the gastrointestinal tract and circulation.

Oxidative Stress and Inflammatory Markers

In the study on anemic pregnant rats, treatment with FS and FF, but not IPC, was associated with liver damage and oxidative stress in the dams, fetuses, and placentas.[\[1\]](#)[\[3\]](#) The FS-treated group exhibited the highest levels of catalase and glutathione peroxidase (GPx), indicative of a significant oxidative challenge.[\[1\]](#)[\[3\]](#) Furthermore, IPC was able to restore normal placental expression of the inflammatory cytokines TNF- α and IL-6, whereas levels remained elevated in the FF and FS groups.[\[1\]](#)[\[3\]](#)

Marker	Non-Anemic Control	Anemic Control	IPC	Ferrous Fumarate (FF)	Ferrous Sulfate (FS)
Placental TNF- α (relative expression)	1.0 \pm 0.2	2.5 \pm 0.4	1.2 \pm 0.3	2.1 \pm 0.5	3.5 \pm 0.6
Placental IL-6 (relative expression)	1.0 \pm 0.3	2.8 \pm 0.5	1.3 \pm 0.4	2.3 \pm 0.6	4.1 \pm 0.7
Maternal Liver Malondialdehyde (MDA, nmol/mg protein)	0.5 \pm 0.1	1.2 \pm 0.2	0.6 \pm 0.1	1.0 \pm 0.2	1.5 \pm 0.3

*Table 3: Inflammatory and oxidative stress markers in anemic pregnant rats. Indicates a statistically significant difference ($p < 0.01$) compared to the non-anemic control and IPC groups. IPC treatment was associated with significantly lower levels of inflammation and oxidative stress.[3]

Acute Toxicity

The acute toxicity of IPC is markedly lower than that of ferrous salts. This is a critical safety consideration, as accidental overdose of iron supplements is a leading cause of poisoning in children.[5]

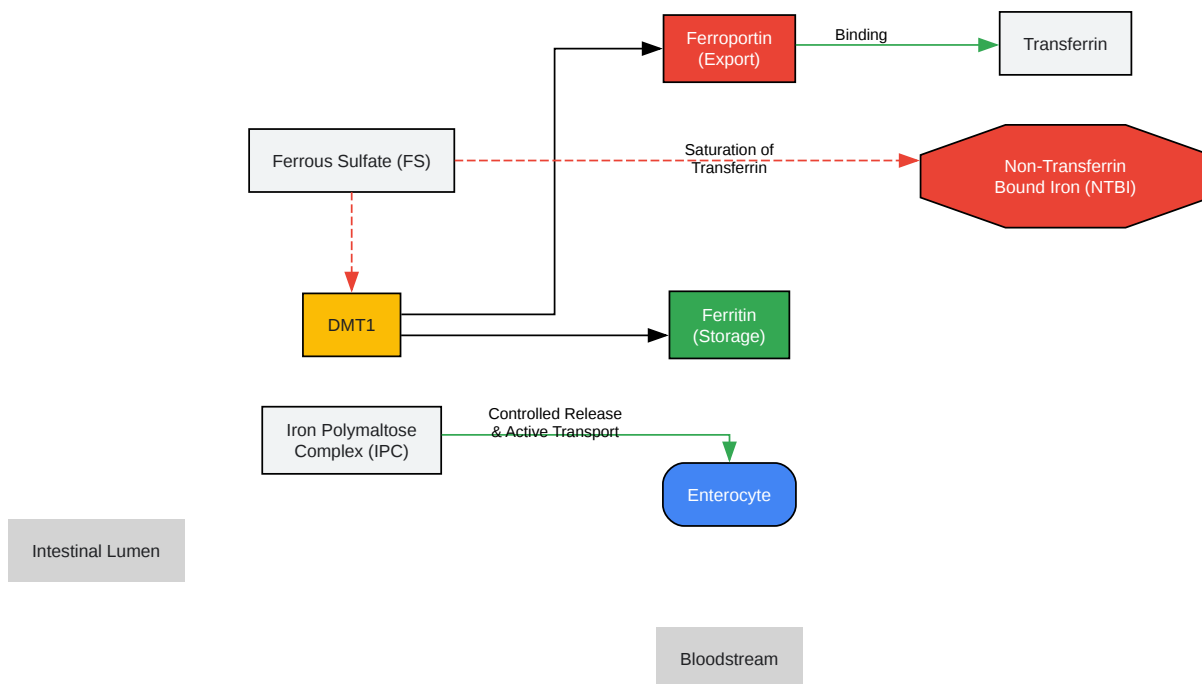
Compound	Animal Model	LD50 (mg iron/kg body weight)
Iron Polymaltose Complex (IPC)	Rat	> 2,800
Ferrous Sulfate (FS)	Rat	255

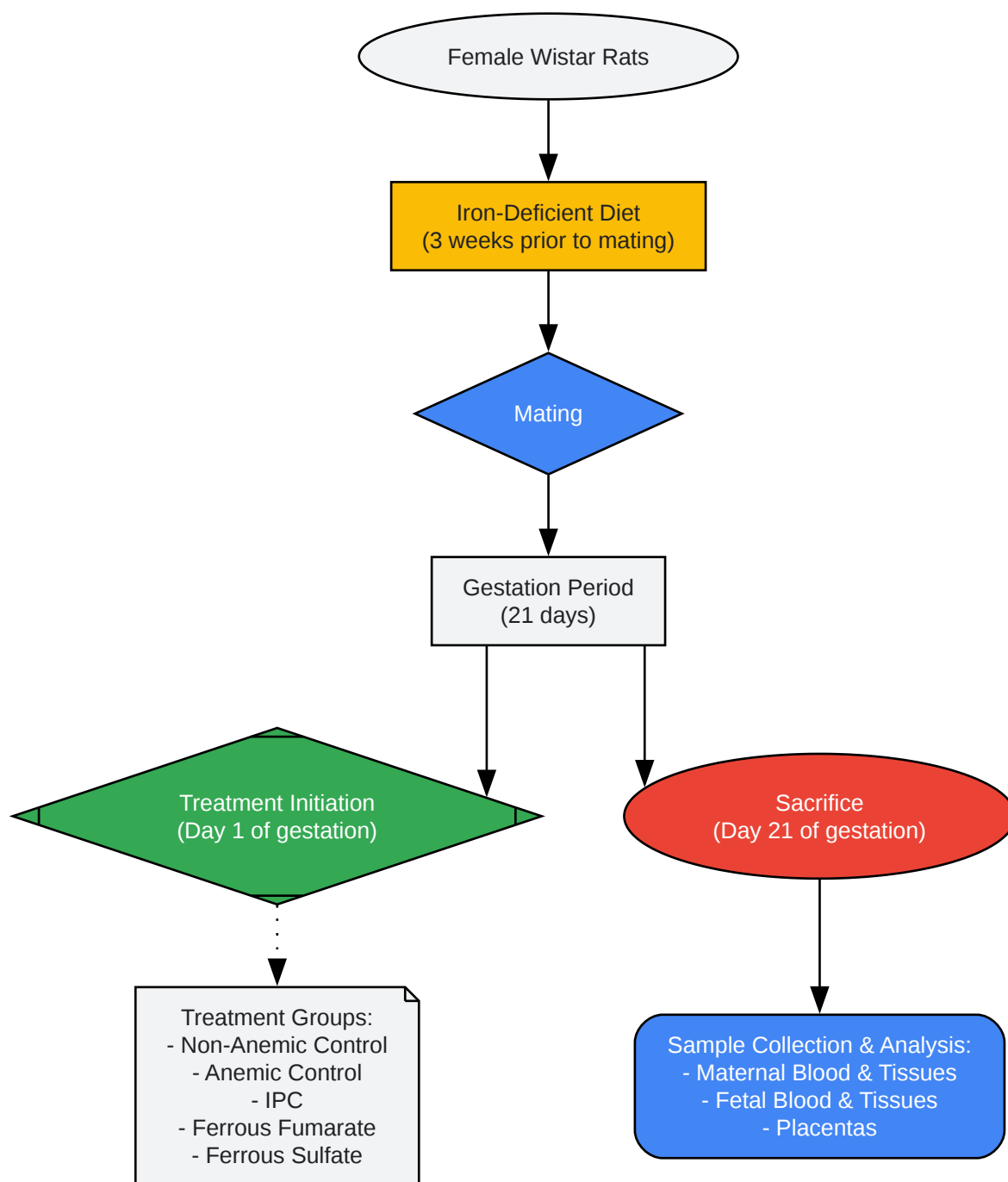
Table 4: Comparative acute toxicity (LD50) of IPC and FS in rats. The significantly higher LD50 of IPC indicates a much wider safety margin.[\[3\]](#)

Mechanism of Action and Experimental Protocols

Proposed Mechanism of Iron Absorption from IPC

The iron in IPC is in a non-ionic, ferric (Fe^{3+}) form, complexed with polymaltose. This structure prevents the uncontrolled release of iron in the stomach. It is proposed that the intact complex reaches the duodenum, where iron is actively and controllably transferred to iron-binding proteins for absorption. This regulated uptake minimizes the saturation of iron transport mechanisms and the subsequent generation of non-transferrin-bound iron (NTBI), which is a key contributor to oxidative stress.[\[6\]](#)





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